4,11,13-trimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
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Overview
Description
2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine core with various substituents, including trimethyl and piperazinyl groups
Preparation Methods
The synthesis of 2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrido[2’,3’3,4]pyrazolo[1,5-a]pyrimidine core: This step typically involves the cyclization of appropriate precursors under specific conditions, such as the use of acetic anhydride and pyridine under reflux for 2 hours.
Introduction of the piperazinyl group: The piperazinyl group is introduced through nucleophilic substitution reactions, often using piperazine derivatives as reagents.
Addition of the trimethyl and methylallyl groups: These groups are added through alkylation reactions, using appropriate alkylating agents under controlled conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their CDK2 inhibitory activities.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-neuroinflammatory properties, similar to the compound .
The uniqueness of 2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine lies in its specific substituents and their combined effects on its biological activities.
Properties
IUPAC Name |
4,11,13-trimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6/c1-13(2)12-24-6-8-25(9-7-24)17-11-16(5)22-20-18-14(3)10-15(4)21-19(18)23-26(17)20/h10-11H,1,6-9,12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRLLNYPXIXQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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